1-Methylisoquinoline
Overview
Description
1-Methylisoquinoline is an isoquinoline substituted by a methyl group at position 1 . It is a natural product found in Streptomyces . The molecular formula is C10H9N .
Synthesis Analysis
While specific synthesis methods for 1-Methylisoquinoline were not found in the search results, isoquinolines can be synthesized through a one-pot three-component reaction involving condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .
Molecular Structure Analysis
The molecular weight of 1-Methylisoquinoline is 143.18 g/mol . The InChI representation is InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3
. The Canonical SMILES representation is CC1=NC=CC2=CC=CC=C12
.
Physical And Chemical Properties Analysis
1-Methylisoquinoline has a density of 1.1±0.1 g/cm³ . Its boiling point is 248.0±0.0 °C at 760 mmHg . The vapor pressure is 0.0±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.6±3.0 kJ/mol . The flash point is 106.8±11.4 °C . The index of refraction is 1.625 .
Scientific Research Applications
Application 1: Corrosion Inhibition for Mild Steel
Specific Scientific Field
Chemical Engineering
Summary of the Application
1-Methylisoquinoline is used as a corrosion inhibitor for mild steel in hydrochloric acid media . This application is significant in industries where metal equipment is exposed to aggressive environments, such as acid solutions used for pickling, chemical and electrochemical engraving of metal, industrial acid clean-up, cleaning of oil refinery equipment, acid removing sediments, and oil well acidizing .
Methods of Application or Experimental Procedures
The inhibitor 1-Methylisoquinoline is applied at various concentrations ranging from 100-600 ppm. The influence of this inhibitor on the corrosion of mild steel is studied in 1M hydrochloric acid. The efficiency of the inhibitor is analyzed using weight loss and hydrogen gas evolution methods .
Results or Outcomes
The results showed that 1-Methylisoquinoline is an efficient and good quality inhibitor. The efficiency of the inhibitor increases with its concentration at a temperature of 303 K. However, as the temperature increases to 313-323 K, the efficiency decreases. The activation energy, as well as the energy enthalpy and free energy of adsorption, increase with the increasing inhibitor concentration .
Application 2: Synthesis of Isoquinoline Derivatives
Specific Scientific Field
Organic Chemistry
Summary of the Application
1-Methylisoquinoline is used in the synthesis of isoquinoline derivatives . Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
3. Methods of Application or Experimental Procedures: Various methods have been developed for the synthesis of isoquinoline and its derivatives, including metal catalysts and catalyst-free processes in water . The specific method used depends on the desired isoquinoline derivative.
Results or Outcomes
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . These derivatives have diverse structures and are used as components of anti-cancer, anti-malarial and some other drugs .
Application 3: Synthesis of Functionalized Oxazinoisoquinolines
Summary of the Application
1-Methylisoquinoline is used in the reaction with ethyl esters of 1-aryl-2-oxalylacetylenes to selectively afford functionalized oxazinoisoquinolines .
3. Methods of Application or Experimental Procedures: The reaction of 1-methylisoquinoline with ethyl esters of 1-aryl-2-oxalylacetylenes occurs under mild conditions (20–25 °C, without a catalyst) .
Results or Outcomes
The reaction selectively affords functionalized oxazinoisoquinolines with a yield of up to 88% .
Safety And Hazards
1-Methylisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
1-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYMYAJONQZORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870904 | |
Record name | 1-Methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylisoquinoline | |
CAS RN |
1721-93-3, 58853-80-8 | |
Record name | 1-Methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1721-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058853808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLISOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96HOX9RT9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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